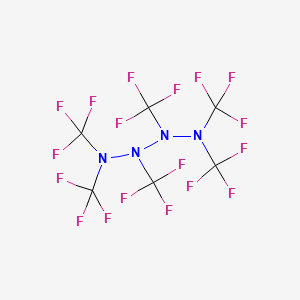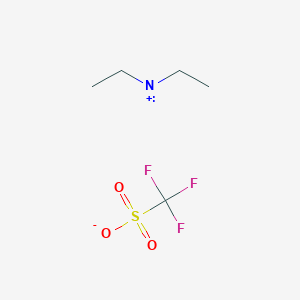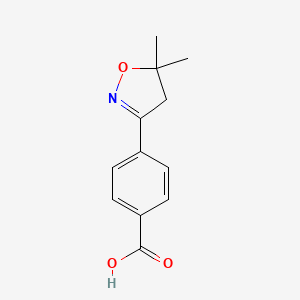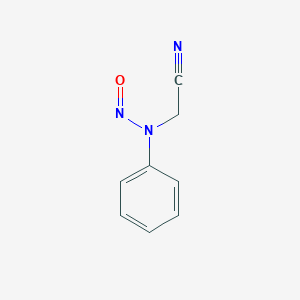
1,4-Dithiane-2,3,5,6-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
1,4-Dithiane-2,3,5,6-tetracarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-ethanedithiol with 1,2-dibromoethane, which leads to the formation of 1,4-dithiane . This intermediate can then be further reacted with cyanogen bromide to yield this compound . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis.
化学反应分析
1,4-Dithiane-2,3,5,6-tetracarbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
科学研究应用
1,4-Dithiane-2,3,5,6-tetracarbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecular architectures . In biology, it has been studied for its potential use in the development of new pharmaceuticals . In medicine, it is being explored for its potential therapeutic properties . In industry, it is used in the synthesis of agricultural and industrial fungicides .
作用机制
The mechanism of action of 1,4-Dithiane-2,3,5,6-tetracarbonitrile involves its interaction with various molecular targets and pathways. The compound can undergo chemoselective cleavage or reduction of its sulfur-heterocycle, revealing a versatile C2-synthon . This reactivity allows it to participate in the formation of carbon-carbon bonds, which is crucial for its role in the synthesis of complex molecules .
相似化合物的比较
1,4-Dithiane-2,3,5,6-tetracarbonitrile can be compared with other similar compounds such as 1,3-dithiane and 1,4-dithiin . While 1,3-dithiane is well-known for its use as a carbonyl protecting group and umpolung reagent, this compound offers unique transformations that are useful in the assembly of complex molecular architectures . The versatility of this compound arises from its ability to undergo chemoselective cleavage or reduction, making it a valuable compound in synthetic chemistry .
属性
分子式 |
C8H4N4S2 |
|---|---|
分子量 |
220.3 g/mol |
IUPAC 名称 |
1,4-dithiane-2,3,5,6-tetracarbonitrile |
InChI |
InChI=1S/C8H4N4S2/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5/h5-8H |
InChI 键 |
BCRRMLNNQLPYOH-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1C(SC(C(S1)C#N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


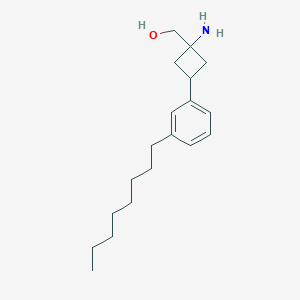
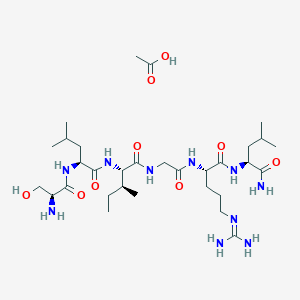
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)

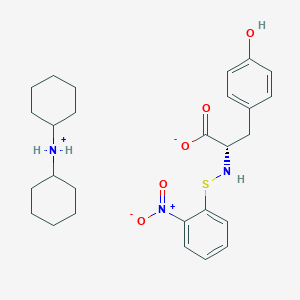
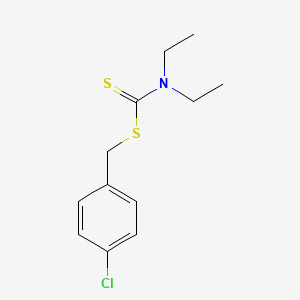
![Cyclopenta[cd]azulene](/img/structure/B14757204.png)

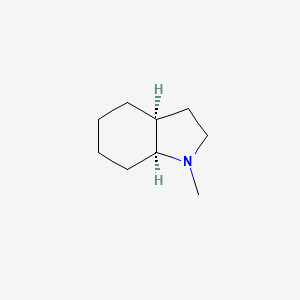
![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
